(E)-1-(1-Adamantyl)-3-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-2-propen-1-one
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Overview
Description
(E)-1-(1-Adamantyl)-3-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-2-propen-1-one is a complex organic compound characterized by its adamantyl and benzotriazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-Adamantyl)-3-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-2-propen-1-one typically involves multi-step organic reactions. One common method includes the condensation of 1-adamantyl ketone with a benzotriazole derivative under basic conditions, followed by the introduction of a methoxyphenyl group through a palladium-catalyzed coupling reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1-Adamantyl)-3-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(1-Adamantyl)-3-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-2-propen-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its adamantyl group provides stability, while the benzotriazolyl group can interact with various biological targets.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of (E)-1-(1-Adamantyl)-3-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-2-propen-1-one involves its interaction with specific molecular targets. The adamantyl group provides a rigid framework that can fit into hydrophobic pockets of proteins, while the benzotriazolyl group can form hydrogen bonds and π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(1-Adamantyl)-3-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-hydroxyphenyl]-2-propen-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
(E)-1-(1-Adamantyl)-3-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-chlorophenyl]-2-propen-1-one: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The uniqueness of (E)-1-(1-Adamantyl)-3-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-2-propen-1-one lies in its combination of the adamantyl and benzotriazolyl groups, which provide both stability and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C27H29N3O2 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
(E)-1-(1-adamantyl)-3-[3-(benzotriazol-1-ylmethyl)-4-methoxyphenyl]prop-2-en-1-one |
InChI |
InChI=1S/C27H29N3O2/c1-32-25-8-6-18(13-22(25)17-30-24-5-3-2-4-23(24)28-29-30)7-9-26(31)27-14-19-10-20(15-27)12-21(11-19)16-27/h2-9,13,19-21H,10-12,14-17H2,1H3/b9-7+ |
InChI Key |
YWJOOPKBMUFJHI-VQHVLOKHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3)CN5C6=CC=CC=C6N=N5 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C23CC4CC(C2)CC(C4)C3)CN5C6=CC=CC=C6N=N5 |
Origin of Product |
United States |
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